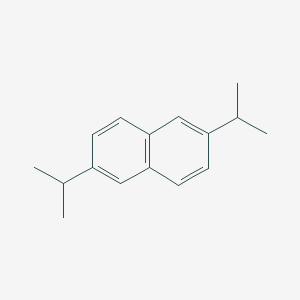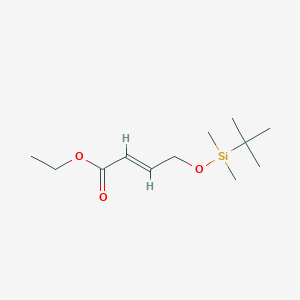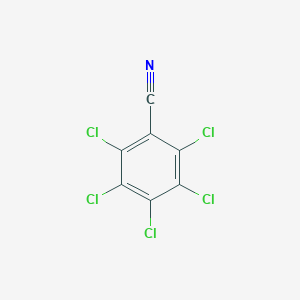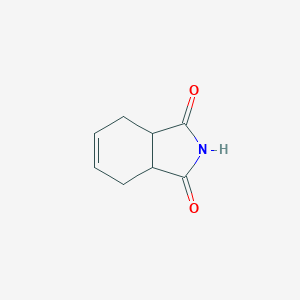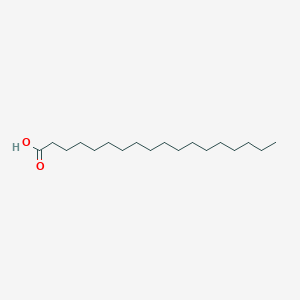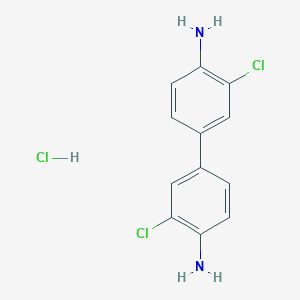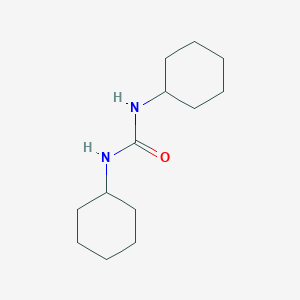![molecular formula C30H30ClNO4S B043029 [(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate CAS No. 807638-71-7](/img/structure/B43029.png)
[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step chemical processes. While specific synthesis pathways for this compound are not directly detailed in the provided sources, related compounds' synthesis methods offer valuable insights. For instance, the methanesulfonic acid-catalyzed reaction of certain chlorophenyl-ethanones with glycerol has been shown to produce methanesulfonates through a sequence of ketal formation, cyclization, and ring opening, leading to various methanesulfonate derivatives (Upadhyaya et al., 1997). This methodology provides a foundational understanding of how methanesulfonate groups may be introduced into complex molecules.
Molecular Structure Analysis
The molecular structure of organic compounds is critical for understanding their chemical behavior. The study of related methanesulfonate compounds through single-crystal X-ray crystallography has revealed detailed insights into their molecular conformations (Mikhailov et al., 2016). These analyses can shed light on the structural characteristics of [(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate, including bond lengths, angles, and conformational dynamics.
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves studying its reactivity under various conditions. For example, the selective hydrolysis of methanesulfonate esters under different pH conditions demonstrates the chemical stability and reactivity of methanesulfonate-containing compounds (Chan et al., 2008). Such studies are essential for predicting how [(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate might react under various chemical conditions.
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and density, are crucial for their practical application and handling. Although specific physical properties of this compound were not found, the study of analogous compounds can provide insights. For instance, the synthesis and structural analysis of related compounds offer clues to their physical state, solubility in different solvents, and thermal stability (Bentley et al., 1994).
Chemical Properties Analysis
The chemical properties of a compound, including its acidity, basicity, reactivity towards various reagents, and stability, define its potential applications and handling precautions. Studies on the reactivity of methanesulfonates with acetylcholinesterase, for example, highlight the biochemical interactions and potential reactivity pathways of methanesulfonate derivatives (Greenspan & Wilson, 1970). Such insights are invaluable for understanding the chemical properties and potential applications of [(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate.
Scientific Research Applications
Synthesis and Biological Activity
[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate has been explored for its potential as a leukotriene D4 antagonist. The enantiomers of this compound have been synthesized and their biological activities tested. It was found that both enantiomers exhibit biological activity, with one enantiomer being slightly more active than the other in vitro at the LTD4 receptor. This research underlines the compound's potential in modulating leukotriene pathways, which could have implications for diseases where leukotrienes play a role in pathogenesis (Gauthier et al., 1990).
Chemical Properties and Synthesis
The compound's synthesis and characterization have been subjects of study to understand its chemical behavior and potential applications. Research into selective hydrolysis of methanesulfonate esters provides insights into the compound's stability and reactivity under different conditions, which is crucial for its application in synthesis and drug development (Chan, Cox, & Sinclair, 2008). Additionally, the study of its pKa determinations aids in understanding its bioavailability and provides essential data for analysis and formulation development (Narin et al., 2010).
Methodological Advances
The development of new synthetic methodologies using this compound has been reported, including microwave-assisted cleavage and methods for synthesizing desmethyl precursors. Such studies not only expand the chemical toolbox available for researchers but also optimize the synthesis routes for compounds related to [(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate (Fredriksson & Stone-Elander, 2002).
Antimicrobial and Antileishmanial Activity
Research has also focused on the antimicrobial and antileishmanial activities of compounds derived from or related to [(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate. These studies highlight the potential of such compounds in developing new treatments for infectious diseases, offering insights into their pharmacological profiles and mechanism of action (Desai, Shihora, & Moradia, 2007; Petro-Buelvas et al., 2021).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the sources I accessed.
Future Directions
The future directions or potential applications of this compound are not detailed in the sources I accessed.
Relevant Papers
Unfortunately, I was unable to find any relevant papers on this compound.
properties
IUPAC Name |
[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClNO4S/c1-30(2,33)27-10-5-4-8-22(27)14-18-29(36-37(3,34)35)24-9-6-7-21(19-24)11-16-26-17-13-23-12-15-25(31)20-28(23)32-26/h4-13,15-17,19-20,29,33H,14,18H2,1-3H3/b16-11+/t29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRINFBSWQGJTLT-GCSXDFHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)OS(=O)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)OS(=O)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

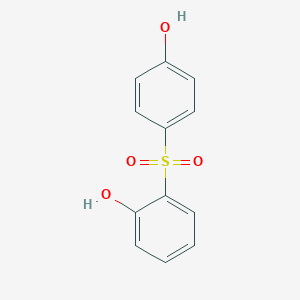
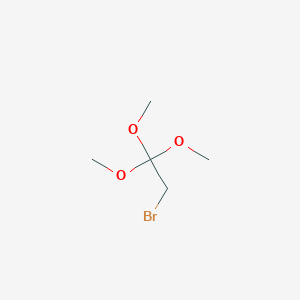
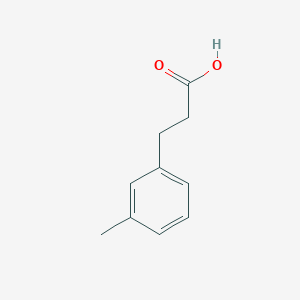
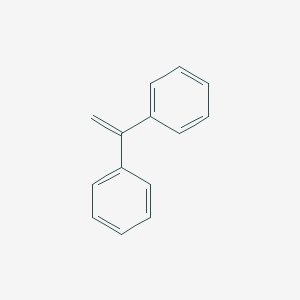

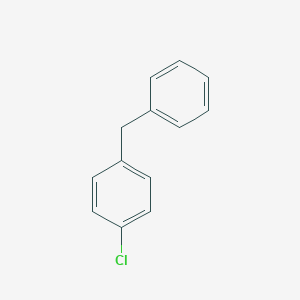
![2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B42960.png)
